Win 55212-2

Cannabinoid Receptor Receptor Binding Selectivity

This specific compound is a high-affinity CB1/CB2 agonist with a unique binding mode, making it irreplaceable for mapping CB2-mediated pathways. Its distinct fingerprint prevents substitution. Source from verified labs only for accurate results.

Molecular Formula C27H26N2O3
Molecular Weight 426.5 g/mol
CAS No. 131543-22-1
Cat. No. B126487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWin 55212-2
CAS131543-22-1
Synonyms(2,3-dihydro-5-methyl-3-((4-morpholinyl)methyl)pyrrolo-(1,2,3-de)-1,4-benzoxazin-6-yl)(1-naphthalenyl)methanone monomethanesulfonate
2,3-dihydro-5-methyl-3((4-morpholinyl)methyl) pyrrolo(1,2,3,-de)-1,4-benzoxazin-6-yl)-1-naphthalenyl methanone
6H-Pyrrolo(3,2,1-ij)quinolin-6-one, 4,5-dihydro-2-methyl-4-(4-morpholinylmethyl)-1-(1-naphthalenylcarbonyl)-, (R)-
WIN 55,212
WIN 55.212-2
WIN 55212
Win 55212-2
WIN 55212-3
WIN-55212
Win-55212-2
WIN55212-2
Molecular FormulaC27H26N2O3
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65
InChIInChI=1S/C27H26N2O3/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28/h2-11,20H,12-17H2,1H3/t20-/m1/s1
InChIKeyHQVHOQAKMCMIIM-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





WIN 55212-2 (CAS 131543-22-1): A Prototypical Aminoalkylindole Cannabinoid Receptor Agonist for Research


WIN 55212-2, also known as (R)-(+)-WIN 55212, is a synthetic aminoalkylindole (AAI) compound and a potent agonist at both cannabinoid receptor subtypes, CB1 and CB2 [1]. It serves as a high-affinity, non-selective cannabinoid receptor agonist, widely utilized in research to probe the endocannabinoid system . Its chemical structure is distinct from classical cannabinoids, enabling unique investigations into receptor binding and downstream signaling pathways [2].

WIN 55212-2 Differentiation: Why Structural Analogs and Other Cannabinoid Agonists Are Not Direct Substitutes


Substituting WIN 55212-2 with other cannabinoid receptor agonists, even those from the same aminoalkylindole class, is not straightforward due to its unique pharmacological fingerprint. WIN 55212-2 exhibits a distinct rank order of potency at CB1 and CB2 receptors compared to classical and non-classical cannabinoids [1]. Furthermore, it interacts with the CB1 receptor through at least one distinct point of contact not utilized by agonists like HU-210, CP-55940, or anandamide [2]. This unique binding mode, coupled with a specific CB2-selectivity profile, means that replacing WIN 55212-2 with a seemingly similar compound will likely result in different experimental outcomes, invalidating established protocols and confounding data interpretation [3].

WIN 55212-2 Evidence-Based Differentiation: Head-to-Head Quantitative Performance Data


WIN 55212-2 vs. JWH-015: Superior CB2 Receptor Binding Affinity and Selectivity Profile

In a direct comparison of CB2 agonist binding affinities, WIN 55212-2 demonstrates a 47-fold higher affinity for the CB2 receptor compared to the selective CB2 agonist JWH-015 [1]. While JWH-015 is often used for its CB2 selectivity, WIN 55212-2's absolute affinity is significantly greater. This indicates that for assays requiring high receptor occupancy at low concentrations, WIN 55212-2 is a more potent tool compound [1].

Cannabinoid Receptor Receptor Binding Selectivity

WIN 55212-2 vs. CP55,940 and Cannabinol: Distinct CB1 vs. CB2 Subtype Affinity Preference

Unlike the classical cannabinoid agonists CP55,940 and (-)-Δ9-THC, which exhibit nearly equipotent binding at CB1 and CB2 receptors, WIN 55212-2 displays a clear preference for the CB2 receptor subtype [1]. This pharmacological distinction is critical for experimental design. While CP55,940 and cannabinol serve as non-selective tools, WIN 55212-2 provides a defined bias towards CB2-mediated signaling, enabling researchers to dissect the contributions of each receptor subtype in mixed cell populations or in vivo models [1].

Cannabinoid Receptor Subtype Selectivity Pharmacology

WIN 55212-2 vs. Anandamide: Superior Maximal Efficacy in Inhibiting Adenylyl Cyclase

In functional studies comparing inhibition of adenylyl cyclase activity, the endogenous cannabinoid anandamide acts as a partial agonist, exhibiting a maximal inhibition level slightly less than that of WIN 55212-2 [1]. While anandamide achieves an IC50 of 1.9 µM in this assay, WIN 55212-2 functions as a full agonist with higher maximal efficacy. This difference in intrinsic activity makes WIN 55212-2 a superior tool for achieving maximal CB1-mediated suppression of cAMP signaling pathways, which is crucial for studies where complete pathway inhibition is required [1].

Cannabinoid Receptor Functional Assay Adenylyl Cyclase

WIN 55212-2 vs. CP55,940 and JWH 015: Potent Inhibition of Interleukin-2 Release in Human PBMCs

In a study examining the modulation of immune function, WIN 55212-2 demonstrated potent inhibition of phytohaemagglutinin-induced interleukin-2 (IL-2) release from human peripheral blood mononuclear cells (PBMCs) with an IC50 of 8.8 x 10^-7 M [1]. In contrast, the non-selective agonist CP55,940 and the CB2-selective agonist JWH 015 were either ineffective or required higher concentrations to achieve similar inhibition [1]. This functional assay highlights a distinct immunomodulatory profile for WIN 55212-2, which is mediated primarily through CB2 receptors and is not replicated by all cannabinoid agonists [1].

Cannabinoid Receptor Immunomodulation Interleukin-2

WIN 55212-2 Application Scenarios: When Its Unique Profile Justifies Selection Over Analogs


Differentiating CB1 vs. CB2 Receptor Signaling in Mixed Cell Populations

In ex vivo or in vitro systems containing both CB1 and CB2 receptors (e.g., whole brain homogenates or mixed immune cell cultures), WIN 55212-2's established preference for CB2 makes it a superior tool for isolating CB2-mediated effects. By comparing the response to WIN 55212-2 with a fully non-selective agonist like CP55,940, researchers can parse the relative contribution of each receptor subtype, a task that is confounded when using agonists with less-defined selectivity profiles [1].

Investigating Cannabinoid-Induced Immunosuppression via IL-2 Modulation

For studies focused on the immunomodulatory properties of cannabinoids, particularly the suppression of T-cell activity, WIN 55212-2 is an indispensable tool. Its potent and consistent inhibition of IL-2 release from human PBMCs, an effect not observed with several other common cannabinoid agonists, provides a reliable and reproducible functional readout for probing CB2-mediated immune cell signaling pathways [2].

Studying Unique Receptor Binding Modes and Structure-Activity Relationships

WIN 55212-2's interaction with the CB1 receptor via a binding site distinct from classical and endogenous agonists like HU-210 and anandamide makes it invaluable for structural biology and pharmacology studies [3]. This unique binding mode allows researchers to use WIN 55212-2 as a molecular probe to map distinct ligand-binding pockets on the cannabinoid receptors, investigate biased signaling, and screen for allosteric modulators that may differentially affect WIN 55212-2 binding versus other agonists.

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